molecular formula C8H10ClNO2 B1428296 METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride CAS No. 1373029-27-6

METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride

Cat. No. B1428296
M. Wt: 187.62 g/mol
InChI Key: JDDNCJBYBHZNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has been used as a building block in the synthesis of pyrrolo [3,4-b]pyridin-7 (6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .


Molecular Structure Analysis

The molecular structure of Methyl 3-Methylpyridine-2-carboxylate is represented by the formula C8H9NO2 . Its molecular weight is 151.16 .


Physical And Chemical Properties Analysis

Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 151.16 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate : This compound is synthesized from methyl 3-methylpyridine-2-carboxylate through a process involving oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing its utility in fluorinated compound synthesis (Shi et al., 2012).
  • Development of Metal-Organic Frameworks (MOFs) : The introduction of hydrophobic groups like methyl at strategic positions on ligands, such as those related to pyridine, enhances the water resistance of MOF structures, demonstrating the compound's role in improving material stability (Deyun Ma, Yingwei Li, & Zhong Li, 2011).

Biological Activities

  • Antimicrobial Activities : Synthesized derivatives of methylpyridine carboxylates, including studies on compounds related to methyl 3-methylpyridine-2-carboxylate, have shown significant antimicrobial properties, indicating potential for developing new antimicrobial agents (S. Nagashree et al., 2013).
  • Interactions with DNA and Antimicrobial Action : Compounds derived from pyridine carboxylates exhibit considerable activity against various bacteria and yeasts, and their interaction with DNA has been studied, offering insights into their mechanism of action (M. Abu-Youssef et al., 2010).

Synthesis Techniques and Optimization

  • Efficient Synthesis Processes : Research on pyridine derivatives often focuses on optimizing synthesis routes to improve yields and reduce by-products, applicable to related compounds for pharmaceutical and agrochemical applications (T. Horikawa et al., 2001).

Safety And Hazards

Methyl 3-Methylpyridine-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-methylpyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDNCJBYBHZNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride

CAS RN

1373029-27-6
Record name 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Reactant of Route 2
Reactant of Route 2
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Reactant of Route 3
Reactant of Route 3
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Reactant of Route 4
Reactant of Route 4
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Reactant of Route 5
Reactant of Route 5
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Reactant of Route 6
Reactant of Route 6
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.